Pronethalol-d6
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Overview
Description
Pronethalol-d6 is a deuterated form of pronethalol, a non-selective beta-adrenergic antagonist. It is primarily used in scientific research as a biochemical tool. The molecular formula of this compound is C15H13D6NO, and it has a molecular weight of 235.35 . This compound is particularly useful in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pronethalol-d6 involves the incorporation of deuterium atoms into the molecular structure of pronethalol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange reactions and purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
Pronethalol-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthyl ketones.
Reduction: It can be reduced to form naphthyl alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired product.
Major Products
Scientific Research Applications
Pronethalol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
Pronethalol-d6 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. It inhibits the binding of catecholamines to these receptors, thereby reducing their stimulatory effects. This mechanism is similar to that of other beta-blockers, but the deuterated form allows for more precise studies of its pharmacokinetics and metabolism .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Pronethalol-d6 include:
Propranolol: Another non-selective beta-adrenergic antagonist with similar pharmacological properties.
Atenolol: A selective beta-1 adrenergic antagonist used primarily for cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic antagonist with applications in treating hypertension and angina.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for detailed studies of its metabolic pathways and pharmacokinetics. This makes it a valuable tool in both basic and applied research.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
InChI Key |
HRSANNODOVBCST-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC2=CC=CC=C2C=C1)O |
Canonical SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.